

# An In-depth Technical Guide to 3-Benzyl-6-bromo-2-methoxyquinoline

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## Compound of Interest

Compound Name: 3-Benzyl-6-bromo-2-methoxyquinoline

Cat. No.: B032111

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This document provides a comprehensive technical overview of the molecular structure, properties, synthesis, and applications of **3-Benzyl-6-bromo-2-methoxyquinoline**, a key intermediate in pharmaceutical synthesis.

## Molecular Structure and Identification

**3-Benzyl-6-bromo-2-methoxyquinoline** is a heterocyclic aromatic compound. Its structure features a quinoline core substituted with a methoxy group at the 2-position, a benzyl group at the 3-position, and a bromine atom at the 6-position. At room temperature, it typically presents as a white to off-white or pale yellow crystalline solid.

Table 1: Chemical Identifiers

Identifier	Value	Source
IUPAC Name	<b>3-benzyl-6-bromo-2-methoxyquinoline</b>	
CAS Number	654655-69-3	
Molecular Formula	C <sub>17</sub> H <sub>14</sub> BrNO	
Canonical SMILES	<chem>COC1=C(C=C2C=C(C=CC2=N1)Br)CC3=CC=CC=C3</chem>	
InChI	InChI=1S/C17H14BrNO/c1-20-17-14(9-12-5-3-2-4-6-12)10-13-11-15(18)7-8-16(13)19-17/h2-8,10-11H,9H2,1H3	

| InChIKey | WMFHVNYOCKTDMX-UHFFFAOYSA-N | |

## Physicochemical and Crystallographic Data

The physical and chemical properties of the compound are summarized below. This data is critical for its handling, storage, and application in synthetic chemistry.

Table 2: Physicochemical Properties

Property	Value	Source
Molecular Weight	<b>328.21 g/mol</b>	
Appearance	White to Off-White Solid	
Melting Point	82-83 °C	
Density (Predicted)	1.4 ± 0.1 g/cm <sup>3</sup>	
pKa (Predicted)	2.45 ± 0.50	
Topological Polar Surface Area (TPSA)	22.1 Å <sup>2</sup>	
logP (Predicted)	5.1	

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | |

Table 3: Single Crystal X-ray Diffraction Data

Parameter	Value	Source
COD Number	2022267	
Space Group	P 2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>	
Cell Length a	4.3606 Å	
Cell Length b	10.820 Å	
Cell Length c	29.886 Å	
Cell Angle α	90°	
Cell Angle β	90°	

| Cell Angle γ | 90° | |

## Spectroscopic Characterization

The structure of **3-Benzyl-6-bromo-2-methoxyquinoline** has been confirmed through various spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (<sup>1</sup>H and <sup>13</sup>C), and mass spectrometry (MS).

Note: While literature confirms that spectroscopic analyses were performed, specific peak data (chemical shifts, vibrational frequencies) are not available in the cited abstracts. Access to the full-text publications is required for this quantitative data.

Table 4: <sup>1</sup>H NMR Spectroscopic Data

Data Point	Value
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| Chemical Shifts (δ, ppm) | Data not publicly available in searched literature. |

Table 5: <sup>13</sup>C NMR Spectroscopic Data

Data Point	Value
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| Chemical Shifts ( $\delta$ , ppm) | Data not publicly available in searched literature. |

Table 6: FT-IR Spectroscopic Data

Data Point	Value
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| Vibrational Frequencies ( $\text{cm}^{-1}$ ) | Data not publicly available in searched literature. |

Table 7: Mass Spectrometry Data

Data Point	Value
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| Mass-to-Charge Ratio ( $m/z$ ) | Data not publicly available in searched literature. |

## Experimental Protocol: Synthesis

The primary synthesis route for **3-Benzyl-6-bromo-2-methoxyquinoline** involves a nucleophilic substitution reaction starting from 3-benzyl-6-bromo-2-chloroquinoline.

## Materials and Reagents

- 3-Benzyl-6-bromo-2-chloroquinoline
- Anhydrous Methanol (MeOH)
- Sodium Methoxide (NaOMe) or Sodium metal (Na)
- Dichloromethane (DCM)
- Magnesium Sulfate ( $\text{MgSO}_4$ )
- Ice

## Step-by-Step Procedure

- **Preparation of Sodium Methoxide Solution:** A solution of sodium methoxide is prepared by either dissolving commercial sodium methoxide in anhydrous methanol or by carefully reacting sodium metal (12 g, 0.522 mol) with anhydrous methanol (200 mL).
- **Reaction Setup:** In a reaction vessel (e.g., a 1000 mL single-mouth bottle), add 3-benzyl-6-bromo-2-chloroquinoline (21.5 g, 0.065 mol) and anhydrous methanol (200 mL).
- **Addition of Base:** Add the prepared sodium methoxide solution to the stirred suspension of the starting material.
- **Reaction Conditions:** Heat the reaction mixture to reflux and maintain it overnight with continuous stirring.
- **Work-up and Extraction:** After cooling, pour the resulting brown solution into 1000 mL of ice water. Extract the aqueous mixture with dichloromethane (3 x 100 mL).
- **Drying and Isolation:** Combine the organic layers and dry over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ). Filter the drying agent and evaporate the solvent to yield the crude product as a brown solid.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent, such as anhydrous methanol, to yield the final product as white, needle-like crystals.
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